1-(2-(Thiophen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone
Description
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Properties
IUPAC Name |
1-(2-thiophen-2-ylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-1'-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S/c1-14(24)22-10-8-20(9-11-22)23-17(15-5-2-3-6-18(15)25-20)13-16(21-23)19-7-4-12-26-19/h2-7,12,17H,8-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMDWCQXMQORQTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2(CC1)N3C(CC(=N3)C4=CC=CS4)C5=CC=CC=C5O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2-(Thiophen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone , identified by its complex structure and unique spiro linkage, has garnered attention for its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its antimicrobial and anticancer properties.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 363.5 g/mol. The structure features a thiophene ring and a spiro-linked oxazine system that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 363.5 g/mol |
| CAS Number | 899727-51-6 |
Synthesis
The synthesis of this compound involves multiple steps, typically starting from readily available thiophene derivatives. The key reactions include cycloaddition and functionalization processes that yield the desired spiro compound with high regioselectivity.
Antimicrobial Activity
Research has demonstrated that thiophene-containing compounds exhibit significant antimicrobial properties. In a study evaluating various spiro derivatives, including those similar to our compound, it was found that they showed effective inhibition against a range of microbial strains. The mechanism is believed to involve disruption of microbial cell membranes and interference with metabolic pathways.
Case Study:
In a study published in the Oriental Journal of Chemistry, spiro derivatives were synthesized and tested against common pathogens. The results indicated that certain compounds displayed minimum inhibitory concentrations (MICs) in the range of 32-128 µg/mL against Gram-positive and Gram-negative bacteria .
Anticancer Activity
The anticancer potential of the compound has been evaluated through various in vitro assays. It has been tested against several cancer cell lines, including breast adenocarcinoma (MCF7) and colon cancer (HCT116).
Findings:
- Cell Viability Assays: The compound exhibited IC50 values comparable to established chemotherapeutics like doxorubicin.
- Mechanistic Studies: Investigations into its mechanism of action revealed that it may induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators.
Table: Anticancer Activity Results
| Cell Line | IC50 (µM) | Reference Compound (Doxorubicin) IC50 (µM) |
|---|---|---|
| MCF7 | 15 | 12 |
| HCT116 | 20 | 18 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
